molecular formula C17H18N2 B137421 Desmethylmianserin CAS No. 71936-92-0

Desmethylmianserin

Cat. No. B137421
CAS RN: 71936-92-0
M. Wt: 250.34 g/mol
InChI Key: ZBILSSSEXRZGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethylmianserin is an organic compound that belongs to the class of dibenzazepines . It has a molecular formula of C17H18N2 and a molecular weight of 250.3382 .


Synthesis Analysis

The synthesis of Desmethylmianserin involves a multi-step reaction with 10 steps . The process includes various reactions such as methanol treatment, palladium diacetate reaction, ammonium formate reaction, and more .


Molecular Structure Analysis

The molecular structure of Desmethylmianserin is available as a 2D Mol file . It is a dibenzazepine, which means it has two benzene rings connected by an azepine ring .


Chemical Reactions Analysis

Desmethylmianserin has been found to inhibit noradrenaline uptake into synaptosomes . It also blocks presynaptic α-receptors, as shown by the potentiation of high-K-induced release of noradrenaline from rat cerebral cortex slices .


Physical And Chemical Properties Analysis

Desmethylmianserin has a molecular weight of 250.3382 . Its physical and chemical properties are primarily related to its molecular structure, functional groups, and degradation .

Scientific Research Applications

Analytical Method Development

Desmethylmianserin, a metabolite of the antidepressant drug mianserin, has been the subject of research in the field of analytical chemistry. A study by Chauhan et al. (2005) developed a liquid chromatography-mass spectroscopy method for determining mianserin and desmethylmianserin in human plasma. This method enables specific and linear concentration range measurements, crucial for pharmacokinetic studies (Chauhan et al., 2005).

Behavioral Effects in Antidepressant Activity

Research by Hand et al. (2005) compared the effects of mianserin, its enantiomers, and metabolites, including desmethylmianserin, on a behavioral screen for antidepressant activity. The study concluded that the antidepressant-like effects of mianserin are primarily due to the activity of the parent compound rather than its metabolites, indicating that desmethylmianserin may not have significant antidepressant properties on its own (Hand et al., 2005).

Effect on Calcium Uptake

A study by Couture et al. (2001) investigated the impact of antidepressants, including desmethylmianserin, on ATP-dependent calcium uptake in the endoplasmic reticulum of lysed synaptosomes from rat brain cortex. The study found that desmethylmianserin, among other atypical antidepressants, showed a concentration-dependent inhibition of calcium uptake (Couture et al., 2001).

Future Directions

The main metabolites of mianserin, including Desmethylmianserin, possess pharmacological properties which may add to the therapeutic potential of mianserin . Further clinical testing and research could provide more insights into its potential uses and effects.

properties

IUPAC Name

2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBILSSSEXRZGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891477
Record name Normianserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylmianserin

CAS RN

71936-92-0
Record name Desmethylmianserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71936-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylmianserin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071936920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Normianserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLMIANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI2H4ADR4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylmianserin
Reactant of Route 2
Desmethylmianserin
Reactant of Route 3
Desmethylmianserin
Reactant of Route 4
Desmethylmianserin
Reactant of Route 5
Desmethylmianserin
Reactant of Route 6
Desmethylmianserin

Citations

For This Compound
272
Citations
K Otani, S Kaneko, H Sasa, T Kondo… - Human …, 1991 - Wiley Online Library
… mianserin (p =0.063) or for desmethylmianserin (p =0.077). The … The present study suggests that desmethylmianserin … concentration of mianserin and desmethylmianserin, with an …
Number of citations: 18 onlinelibrary.wiley.com
K Otani, H Sasa, H Higuchi, S Kaneko… - Therapeutic drug …, 1992 - journals.lww.com
The main purpose of the present study was to examine the possibility that plasma concentrations of mianserin and its metabolite, desmethylmi-anserin, might be predicted by recording …
Number of citations: 3 journals.lww.com
CB Eap, CA de Mendonça Lima… - Therapeutic drug …, 1998 - journals.lww.com
Steady state concentrations of (S)-and (R)-mianserin and desmethylmianserin were measured in 21 homozygous extensive metabolizers (as determined by genotyping for mutations 3 […
Number of citations: 27 journals.lww.com
CB Eap, K Powell, D Campus‐Souche, C Monney… - Chirality, 1994 - Wiley Online Library
An HPLC method is presented which allows the measurement in the same run of the enantiomers of mianserin, desmethylmianserin, and 8‐hydroxymianserin in plasma and urine of …
Number of citations: 20 onlinelibrary.wiley.com
G Tybring, K Otani, S Kaneko, K Mihara… - Therapeutic drug …, 1995 - journals.lww.com
… , desmethylmianserin, in plasma during treatment of depression. The total concentration of mianserin and desmethylmianserin … system of the enantiomers of desmethylmianserin, we in- …
Number of citations: 18 journals.lww.com
VJ Nickolson, JH Wieringa, AML van Delft - … -Schmiedeberg's archives of …, 1982 - Springer
… Mianserin and desmethylmianserin inhibited noradrenaline uptake into synaptosomes (… Synaptosomal serotonin uptake was only inhibited to a small extent by desmethylmianserin (…
Number of citations: 67 link.springer.com
RM Pinder, AM Van Delft - British Journal of Clinical …, 1983 - Wiley Online Library
… both 8-hydroxymianserin and desmethylmianserin appear to be pharmacologically active in behavioural and neurochemical models (Table 4). Thus, desmethylmianserin is slightly less …
Number of citations: 66 bpspubs.onlinelibrary.wiley.com
N Yasui, G Tybring, K Otani, K Mihara… - Pharmacogenetics …, 1997 - journals.lww.com
… of mianserin and desmethylmianserin were examined in 13 … of mianserin and desmethylmianserin were measured by … plasma concentrations of both S-desmethylmianserin …
Number of citations: 42 journals.lww.com
BE Leonard, WT O'Connor - Neuropsychobiology, 1987 - karger.com
The chronic effects of mianserin and two of its major metabolites on the behaviour of olfactory bulbectomized rats in the ‘open field’ apparatus were studied. When these compounds …
Number of citations: 6 karger.com
K Otani, H Sasa, S Kaneko, T Kondo… - Therapeutic drug …, 1993 - europepmc.org
… of mianserin plus desmethylmianserin were within the … of mianserin plus desmethylmianserin remained unchanged. … of mianserin and desmethylmianserin contributes to rational …
Number of citations: 16 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.